Dexamethasone 17,21-methylorthovalerate
Overview
Description
Dexamethasone 17,21-methylorthovalerate: is a synthetic glucocorticoid drug. It is a derivative of dexamethasone, which is widely used for its potent anti-inflammatory and immunosuppressive properties. This compound is utilized in various scientific research experiments due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dexamethasone 17,21-methylorthovalerate involves multiple steps, starting from the basic steroid structure. The process typically includes fluorination, hydroxylation, and esterification reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using advanced techniques such as chromatography for purification. The process is designed to meet stringent quality control standards to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Dexamethasone 17,21-methylorthovalerate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, dexamethasone 17,21-methylorthovalerate is used as a reference compound for studying the reactivity and stability of glucocorticoids. It is also employed in the development of new synthetic routes for steroid derivatives .
Biology: In biological research, this compound is used to study the effects of glucocorticoids on cellular processes such as apoptosis, inflammation, and immune response. It serves as a model compound for investigating the molecular mechanisms of steroid action .
Medicine: In medicine, this compound is used in preclinical studies to evaluate its potential therapeutic effects in conditions such as autoimmune diseases, cancer, and inflammatory disorders .
Industry: In the pharmaceutical industry, this compound is used in the formulation of various drug delivery systems, including nanoparticles and microparticles, to enhance the bioavailability and efficacy of glucocorticoid therapies .
Mechanism of Action
Dexamethasone 17,21-methylorthovalerate exerts its effects by binding to the glucocorticoid receptor, which leads to changes in gene expression. This binding results in the suppression of inflammatory mediators, decreased capillary permeability, and inhibition of leukocyte migration to sites of inflammation. The molecular targets and pathways involved include the nuclear factor-kappa B (NF-κB) pathway and the activation of caspase-9 through the release of second mitochondria-derived activator of caspase (Smac) .
Comparison with Similar Compounds
Dexamethasone: A widely used glucocorticoid with similar anti-inflammatory and immunosuppressive properties.
Prednisolone: Another glucocorticoid used for its anti-inflammatory effects.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of applications.
Uniqueness: Dexamethasone 17,21-methylorthovalerate is unique due to its specific chemical modifications, which enhance its stability and bioavailability compared to other glucocorticoids. These modifications also contribute to its potent anti-inflammatory and immunosuppressive effects, making it a valuable compound for scientific research and therapeutic applications .
Properties
IUPAC Name |
(4R,8'S,9'R,10'S,11'S,13'S,14'S,16'R)-2-butyl-9'-fluoro-11'-hydroxy-2-methoxy-10',13',16'-trimethylspiro[1,3-dioxane-4,17'-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene]-3',5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39FO6/c1-6-7-11-26(33-5)34-16-23(32)28(35-26)17(2)13-21-20-9-8-18-14-19(30)10-12-24(18,3)27(20,29)22(31)15-25(21,28)4/h10,12,14,17,20-22,31H,6-9,11,13,15-16H2,1-5H3/t17-,20+,21+,22+,24+,25+,26?,27+,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIYOTVTJVHFJF-TTZIFLTOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(OCC(=O)C2(O1)C(CC3C2(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1(OCC(=O)[C@@]2(O1)[C@@H](C[C@@H]3[C@@]2(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39FO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1062-64-2 | |
Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11-hydroxy-17,21-[(1-methoxypentylidene)bis(oxy)]-16-methyl-, (11β,16α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1062-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexamethasone 17,21-methylorthovalerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001062642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (11β,16α)-9-fluoro-11-hydroxy-17,21-[(1-methoxypentylidene)bis(oxy)]-16-methylpregna-1,4-diene-3,20-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.635 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEXAMETHASONE 17,21-METHYLORTHOVALERATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5II1GNB52R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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